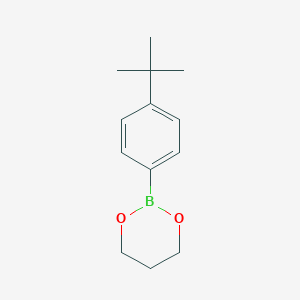
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a dioxaborinane ring attached to a phenyl group substituted with a tert-butyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . This method is favored due to its efficiency and the stability of the resulting organoboron compounds.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds under mild conditions, making it suitable for large-scale synthesis . The use of palladium catalysts and organoboron reagents in this process ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron species.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds, each with distinct properties and applications.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for boron-containing drugs.
Mechanism of Action
The mechanism by which 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane exerts its effects involves the formation of stable boron-oxygen or boron-carbon bonds. These interactions are crucial in various catalytic processes and in the stabilization of reactive intermediates. The compound’s ability to participate in transmetalation reactions with palladium catalysts is a key aspect of its utility in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is used in the production of antioxidants and UV absorbers.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its role as a stabilizer in polymer production.
Uniqueness
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its versatility in forming stable complexes and participating in various chemical reactions makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDNJVQDZVZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















